3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzoyl group, a hydroxy-methoxyphenyl group, and a sulfanylideneimidazolidinone core, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the imidazolidinone core with 2,4-dichlorobenzoyl chloride under basic conditions.
Addition of the Hydroxy-Methoxyphenyl Group: The final step is the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one: Lacks the hydroxy-methoxyphenyl group, making it less versatile in certain reactions.
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one:
Uniqueness
The presence of both the dichlorobenzoyl and hydroxy-methoxyphenyl groups in 3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one makes it unique. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
(5Z)-3-(2,4-dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4S/c1-26-15-7-9(2-5-14(15)23)6-13-17(25)22(18(27)21-13)16(24)11-4-3-10(19)8-12(11)20/h2-8,23H,1H3,(H,21,27)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFODURIPWXFG-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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